Khasianine

Description

Contextualization of Steroidal Glycoalkaloids in Natural Product Chemistry

Steroidal glycoalkaloids are a diverse group of natural products with a characteristic structure comprising a C27-steroidal alkaloid aglycone and a sugar chain attached, usually at the C-3 position of the steroid skeleton. mdpi.comrsc.org Their presence in Solanum species has long been recognized, contributing to the defense properties of these plants. mdpi.commpg.de Research in natural product chemistry explores the isolation, structural elucidation, synthesis, and biological evaluation of these compounds. The structural variations in both the steroidal aglycone and the saccharide portion contribute to the wide range of biological activities observed for different SGAs. mdpi.comrsc.org

Overview of Khasianine as a Specific Natural Product

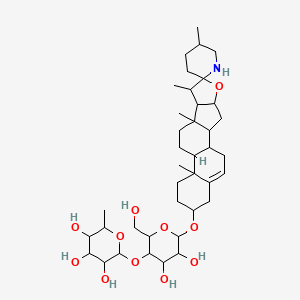

This compound is a specific steroidal glycoalkaloid that has been isolated from various Solanum species, including Solanum nigrum (black nightshade) and Solanum incanum. chemfaces.commedchemexpress.commedchemexpress.comabmole.comglpbio.cnselleckchem.comnih.gov Its chemical structure consists of a solasodine (B1681914) aglycone linked to a disaccharide unit composed of glucose and rhamnose sugar moieties. ontosight.ai this compound is also known by the chemical name (3beta,22alpha,25R)-spirosol-5-en-3-yl 4-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside. ontosight.ai Its molecular formula is C39H63NO11, and it has a molecular weight of approximately 721.9 g/mol . chemfaces.commedchemexpress.commedchemexpress.comabmole.comselleckchem.comnih.govnih.gov

Here is a summary of this compound's key chemical properties:

| Property | Value |

| Molecular Formula | C39H63NO11 |

| Molecular Weight | ~721.9 g/mol |

| PubChem CID | 21573759, 73606, 3479482 |

| Source Plant | Solanum nigrum, Solanum incanum, Solanum virginianum, Solanum khasianum chemfaces.commedchemexpress.commedchemexpress.comabmole.comglpbio.cnselleckchem.comnih.govontosight.ainih.govoiccpress.com |

| Aglycone | Solasodine |

| Sugar Moiety | Glucose and Rhamnose |

Historical Trajectory of this compound Research

The study of steroidal glycoalkaloids in Solanum species dates back to the 19th century. rsc.org While the initial focus might have been on more abundant or readily isolated SGAs like solanine and solamargine (B1681910), research into the broader spectrum of these compounds, including this compound, gained momentum with advancements in analytical techniques. Early research likely involved the isolation and basic characterization of this compound from its plant sources. oiccpress.com The increasing interest in natural products for potential pharmacological applications has driven more detailed investigations into the biological activities of individual SGAs, including this compound. mdpi.comdovepress.com Studies have explored its presence in different Solanum species and its potential effects in various biological contexts. abmole.comnih.govoiccpress.comnih.gov

Current Research Significance and Outstanding Questions for this compound

Current academic research on this compound focuses on understanding its biological activities and potential mechanisms of action. Studies have indicated that this compound possesses various properties, including anti-inflammatory and potential anti-tumor activities. medchemexpress.commedchemexpress.comabmole.comnih.gov Research has explored its effects on specific cellular pathways, such as the TNF-α/NF-κB axis in the context of inflammation nih.gov and its influence on sugar-sensitive proteins in cancer cells. nih.govacs.org

Despite the progress, several outstanding questions remain regarding this compound. A comprehensive understanding of its biosynthesis within different Solanum species and the factors influencing its production is still evolving. While some biological activities have been reported, the precise molecular targets and detailed mechanisms underlying these effects require further in-depth investigation. The structure-activity relationships of this compound compared to other solasodine-based glycoalkaloids with varying sugar moieties also present an area for continued research. nih.govfrontiersin.org Furthermore, exploring the full spectrum of its biological potential and comparing its activity and mechanisms to related SGAs like solamargine and solanine remains a key area of academic inquiry. nih.gov

Here is a table summarizing some reported research findings related to this compound's biological activities:

| Reported Activity | Research Context |

| Anti-inflammatory | Ameliorates psoriasis-like skin inflammation, represses TNF-α/NF-κB axis. nih.gov |

| Activity against liver damage | Strong activity against CCl4 induced liver injury. abmole.comselleckchem.com |

| Potential Anti-tumor Activity | Displays anti-tumor activity, affects sugar-sensitive proteins in cancer cells. medchemexpress.commedchemexpress.comabmole.comnih.govacs.org |

Further academic research is needed to fully elucidate the potential of this compound and address the remaining scientific questions surrounding this steroidal glycoalkaloid.

Structure

2D Structure

Properties

IUPAC Name |

2-[4,5-dihydroxy-2-(hydroxymethyl)-6-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-piperidine]-16-yl)oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H63NO11/c1-18-8-13-39(40-16-18)19(2)28-26(51-39)15-25-23-7-6-21-14-22(9-11-37(21,4)24(23)10-12-38(25,28)5)48-36-33(46)31(44)34(27(17-41)49-36)50-35-32(45)30(43)29(42)20(3)47-35/h6,18-20,22-36,40-46H,7-17H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KRQDMAXNTWLTDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(C(C3C(O2)CC4C3(CCC5C4CC=C6C5(CCC(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)C)O)O)O)O)O)C)C)C)NC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H63NO11 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

721.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | gamma2-Solamarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

11034-34-7 | |

| Record name | gamma2-Solamarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

243 - 248 °C | |

| Record name | gamma2-Solamarine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029371 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence, Isolation, and Advanced Structural Elucidation of Khasianine

Botanical Sources and Natural Distribution

Khasianine is primarily found in plants belonging to the Solanum genus, a diverse group within the Solanaceae family. These plants are widely distributed across tropical and warmer temperate regions globally. iomcworld.commedcraveonline.com

Solanum nigrum L. and Related Solanum Species as Primary Sources

Solanum nigrum L., commonly known as black nightshade, is a significant source of this compound. medchemexpress.comlifeasible.comscispace.com Research has specifically isolated this compound from the fruits of Solanum nigrum. nih.govuni-lj.si Beyond Solanum nigrum, this compound has also been identified in other Solanum species, including Solanum incanum, Solanum khasianum, Solanum virginianum, Solanum xanthocarpum, and Solanum surattense. acs.orgnih.govresearchgate.netresearchgate.netnih.govacs.orgresearchgate.netresearchgate.netlongdom.orgnih.gov The berries of Solanum khasianum have been noted as a source of this compound, alongside other solasodine (B1681914) glycosides like solasonine (B1682107) and solamargine (B1681910). acs.orgresearchgate.netcapes.gov.br Similarly, Solanum incanum fruits have been used for this compound isolation. acs.orgresearchgate.netacs.orgnih.gov

Geographic and Ecological Factors Influencing this compound Accumulation

While the precise geographic and ecological factors specifically influencing this compound accumulation are not extensively detailed in the provided search results, the distribution of its source plants, particularly the Solanum genus, across tropical and warmer temperate regions suggests that climate and habitat play a role in their growth and, consequently, the presence of secondary metabolites like this compound. iomcworld.commedcraveonline.com The Solanum genus is well-represented in areas with diverse biodiversity. tandfonline.com Studies on Solanum nigrum indicate that different parts of the plant and stages of fruit ripeness can influence the content of steroidal glycoalkaloids like solasonine and solamargine, which are structurally related to this compound. google.com This suggests that factors such as plant tissue type and developmental stage could also impact this compound accumulation.

Advanced Chromatographic and Extraction Methodologies for this compound Isolation

The isolation of this compound from plant matrices typically involves a combination of extraction and chromatographic techniques to separate it from other plant compounds.

Optimization of Liquid-Liquid Extraction Techniques

Liquid-liquid extraction is a common initial step in isolating steroidal glycoalkaloids, including this compound, from plant material. An example involves obtaining an extract from Solanum incanum using 70% ethanol, followed by extraction with n-butanol. acs.orgresearchgate.netnih.gov This process results in different phases, with the upper n-butanol phase showing higher activity in some biological assays, suggesting the enrichment of bioactive compounds like this compound in this fraction. acs.orgresearchgate.netnih.gov Another approach involves acid hydrolysis of plant material, followed by precipitation with a base and separation using solvents like chloroform, alcohol, and water. google.comgoogle.com This method can yield a water-soluble extract containing solamargine and solasonine, which are related glycoalkaloids, and potentially applicable or adaptable for this compound isolation. google.comgoogle.com

High-Resolution Column Chromatography for Purification

Column chromatography, particularly using silica (B1680970) gel, is a widely employed technique for the purification of this compound after initial extraction. acs.orgresearchgate.netnih.gov Following n-butanol extraction, the extract can be purified using silica gel column chromatography, with this compound detected in fractions eluted with gradients of methanol (B129727) in dichloromethane (B109758) (DCM). acs.orgresearchgate.netnih.gov Specific eluent compositions, such as 20%, 30%, and 50% methanol in DCM, have been reported to contain this compound. acs.orgresearchgate.netnih.gov High-performance thin-layer chromatography (HPTLC) has also been developed for the simultaneous quantitation of this compound along with other steroidal glycoalkaloids like solasonine and solamargine in Solanum xanthocarpum, indicating its utility in the analytical separation and assessment of this compound. nih.gov Semi-preparative and reversed-phase HPLC using a C18 column and acetonitrile-water gradients can be used for further purification of fractions containing this compound.

An example of silica gel chromatography conditions used in this compound isolation is presented below:

| Parameter | Value |

| Stationary phase | Silica gel 60 (60 Å) |

| Column dimensions | 38 × 4.5 cm |

| Elution Solvents | n-Hexane, DCM, Methanol-DCM gradients, Methanol |

| Fractions containing this compound | 20%, 30%, 50% Methanol in DCM |

Countercurrent Chromatography Approaches in this compound Isolation

Countercurrent chromatography (CCC), including techniques like rotation locular countercurrent chromatography and droplet countercurrent chromatography (DCCC), are support-free liquid-liquid partition chromatography methods valuable for isolating polar compounds. google.comgoogle.comcambridge.orgresearchgate.netscribd.com While the provided search results specifically mention the use of rotation locular countercurrent chromatography and droplet countercurrent chromatography for isolating solamargine and solasonine from Solanum extracts, these techniques are applicable to steroidal glycoalkaloids and could potentially be optimized for this compound isolation. google.comgoogle.comcambridge.orgscribd.com CCC offers advantages such as high sample-loading capacity and minimal sample loss due to the absence of a solid stationary phase. researchgate.net

Advanced Structural Elucidation

The structural elucidation of this compound has been achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, including 13C NMR, and Mass Spectrometry (MS), such as LC-MS. acs.orgresearchgate.netresearchgate.netacs.orgresearchgate.netcapes.gov.brnih.gov Early studies utilizing 13C NMR spectroscopy were instrumental in determining the structure of this compound isolated from Solanum khasianum. acs.orgresearchgate.netcapes.gov.br The structure of this compound has been elucidated as O-α-l-rhamnosyl (1→4glu)-O (3)-β-d-glucopyranosyl-solasodine, also referred to as β2-solamargine. capes.gov.br This indicates that this compound is a solasodine glycoside with a disaccharide moiety consisting of a rhamnose unit linked to a glucose unit, which is in turn linked to the solasodine aglycone. capes.gov.brontosight.ai High-resolution mass spectrometry techniques, such as HR-ESI-MS, further contribute to the unambiguous determination of the molecular formula and structural fragments. researchgate.net

The chemical structure of this compound consists of a solasodine aglycone linked to a disaccharide composed of glucose and rhamnose sugar units. ontosight.ai Its molecular formula is C39H63NO11, and its molecular weight is approximately 721.9 g/mol . nih.govontosight.ainih.govabmole.combiocrick.comapexbt.com

Here is a summary of key structural information:

| Property | Value |

| Molecular Formula | C39H63NO11 |

| Molecular Weight | 721.9 g/mol (approx.) |

| Aglycone | Solasodine |

| Glycosidic Moiety | O-α-l-rhamnosyl (1→4glu)-β-d-glucopyranose |

Detailed spectroscopic data, including IR, NMR (¹H and ¹³C), and HR-ESI-MS analyses, are crucial for the complete structural characterization and confirmation of isolated this compound. researchgate.netresearchgate.nettandfonline.com Comparison of spectroscopic data with previously published information is a standard practice to confirm the identity and purity of the isolated compound. tandfonline.com

Advanced Spectroscopic and Spectrometric Approaches for this compound Structural Characterization

NMR spectroscopy is a cornerstone technique for the structural elucidation of complex organic molecules like this compound. Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are crucial for assigning all hydrogen and carbon signals and determining their connectivity. nih.govualberta.ca

¹H NMR spectroscopy provides information about the types of protons present, their chemical environments, and their coupling interactions, which helps in piecing together fragments of the molecule. ¹³C NMR spectroscopy reveals the carbon skeleton and the different types of carbon atoms. nih.govualberta.ca

Multi-dimensional NMR techniques, such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC), are essential for establishing through-bond and through-space correlations between nuclei. COSY identifies coupled protons, while HSQC correlates carbons with their directly attached protons. HMBC provides correlations between carbons and protons separated by two or three bonds, which is vital for establishing connectivity across quaternary carbons and through heteroatoms, thereby confirming the spirostane skeleton and the attachment of the sugar moieties to the solasodine aglycone. nih.gov

While specific detailed NMR data for this compound (such as comprehensive chemical shift tables) were not extensively available in the search results, studies confirm the use of ¹H and ¹³C NMR, along with 2D NMR techniques, for its structural confirmation and elucidation. acs.orgnih.govualberta.ca Deviations in ¹³C NMR data compared to published values have been noted for certain nuclei near the steroid nucleus, potentially attributed to partial protonation of the nitrogen atom influencing chemical shifts directly or through conformational changes. nih.gov

High-Resolution Mass Spectrometry (HRMS) is indispensable for accurately determining the molecular formula of this compound. HRMS provides a highly precise measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the calculation of the elemental composition. vdoc.pubethernet.edu.etdokumen.pub

For this compound, HRMS confirms the molecular formula C₃₉H₆₃NO₁₁. nih.govlifeasible.comnih.govbiosynth.comuni.luuni.lu The computed molecular weight is approximately 721.9 g/mol , and the monoisotopic mass is approximately 721.4401 Da. nih.govnih.govbiosynth.comuni.luuni.lu HRMS data, often obtained in positive ion mode (e.g., [M+H]⁺, [M+Na]⁺), provides compelling evidence for the elemental composition, which is critical for validating the proposed structure derived from NMR and other techniques. uni.luuni.lu Predicted collision cross-section values for various adducts like [M+H]⁺ and [M+Na]⁺ can also be calculated based on the molecular formula and structure. uni.luuni.lu

Table 1. This compound Molecular Formula and Mass Data

| Property | Value | Unit |

| Molecular Formula | C₃₉H₆₃NO₁₁ | - |

| Computed Molecular Weight | 721.9 | g/mol |

| Monoisotopic Mass | 721.4401 | Da |

Infrared (IR) and Raman spectroscopy provide complementary information about the functional groups present in this compound based on their characteristic molecular vibrations. scifiniti.comamericanpharmaceuticalreview.comnih.govphotothermal.com

Raman spectroscopy, on the other hand, measures the inelastic scattering of light caused by molecular vibrations that induce a change in polarizability. photothermal.com Raman is often more sensitive to nonpolar bonds and symmetric vibrations, including carbon-carbon double bonds (C=C) and ring breathing modes, which are relevant to the steroidal core of this compound. americanpharmaceuticalreview.comhoriba.com Simultaneous IR and Raman analysis can provide a more comprehensive chemical profile. photothermal.com

X-ray crystallography is a powerful technique that can provide the definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms, bond lengths, bond angles, and absolute configuration. cambridge.orgdntb.gov.uawikipedia.orginstruct-eric.org

Biosynthetic Pathways and Biotechnological Production of Khasianine

Elucidation of Khasianine Biosynthesis in Producer Organisms

The elucidation of the biosynthetic pathway of this compound is largely inferred from studies on the biosynthesis of other steroidal glycoalkaloids in Solanum species, as the pathway for this specific compound has not been fully detailed. rsc.orgresearchgate.net

The biosynthesis of the steroidal alkaloid backbone of this compound begins with cholesterol. nih.govresearchgate.netfoodandnutritionjournal.org Cholesterol is a crucial intermediate in the pathway. researchgate.net Through a series of modifications, cholesterol is converted into the aglycone solasodine (B1681914), which is the direct precursor to this compound before the addition of sugar groups. nih.govwikipedia.org

Key intermediates in the formation of the solasodine aglycone from cholesterol have been identified through studies of related pathways in Solanum species. The C-26 amino group of steroidal alkaloids is introduced in an early step of their biosynthesis from cholesterol. nih.gov Evidence suggests that this amination reaction involves an aldehyde intermediate and proceeds via a transamination mechanism. nih.gov The glucosylated form of solasodine, solasodine 3-β-D-monoglucoside, is considered a putative intermediate in the biosynthesis of solasodine-based glycoalkaloids. nih.gov

The conversion of cholesterol to the solasodine aglycone involves several key enzymatic steps, primarily oxidation, transamination, and cyclization. nih.govkobe-u.ac.jp The C-26 amination is a critical step in the formation of the nitrogen-containing steroidal structure. nih.gov

Following the formation of the solasodine aglycone, the final steps in this compound biosynthesis involve glycosylation, where sugar units are attached to the C-3 hydroxyl group of the solasodine molecule. nih.govkobe-u.ac.jp this compound is specifically a glycoside of solasodine. nih.gov The enzymes responsible for these steps are typically glycosyltransferases. For instance, a UDP-glucose:solasodine glucosyltransferase has been identified in eggplant (Solanum melongena), which catalyzes the transfer of a glucose molecule to solasodine. nih.gov Subsequent glycosylation steps would be required to attach the full sugar chain found in this compound.

Below is a table summarizing the key enzymatic reactions in the general steroidal glycoalkaloid pathway leading to compounds like this compound.

| Step | Reaction Type | Substrate | Product | Enzyme Class (Example) |

| Aglycone Formation | ||||

| 1 | C-24 Reduction | Sterol Precursor | Cholesterol | Sterol Δ24-reductase (DWF1) |

| 2 | Oxidation/Amination | Cholesterol | Aminated Steroid Intermediate | Cytochrome P450s, Aminotransferases |

| 3 | Cyclization | Aminated Steroid Intermediate | Solasodine | Dioxygenases |

| Glycosylation | ||||

| 4 | Glucosylation | Solasodine | Solasodine-3-O-glucoside | UDP-glucose:solasodine glucosyltransferase |

| 5 | Further Glycosylation | Solasodine-3-O-glucoside | This compound | Glycosyltransferases |

While specific in vivo and in vitro studies on the enzymes for this compound biosynthesis are not extensively documented, research on related enzymes provides significant insights. A uridine (B1682114) 5'-diphosphoglucose-dependent glucosyltransferase from eggplant leaves has been partially purified and characterized. nih.gov This enzyme catalyzes the glucosylation of solasodine to form a putative intermediate for more complex glycoalkaloids. nih.gov The enzyme showed high specificity for solasodine and UDP-glucose. nih.gov Such enzymatic studies are crucial for understanding the final steps of this compound synthesis.

Genetic and Molecular Regulatory Mechanisms of this compound Production

The production of this compound, like other steroidal glycoalkaloids, is under complex genetic and molecular control. This regulation ensures that the compound is produced in the correct tissues and at appropriate times, often in response to environmental cues.

The genes encoding the enzymes of the steroidal glycoalkaloid biosynthetic pathway are being progressively identified in various Solanum species. A key gene identified in potato is StDWF1, which encodes a sterol Δ24-reductase. slu.se Down-regulation of this gene led to decreased levels of both cholesterol and steroidal glycoalkaloids, confirming its important role in the pathway. slu.se

In tomato and potato, several genes involved in glycoalkaloid metabolism, termed GLYCOALKALOID METABOLISM (GAME) genes, have been characterized. These include genes encoding cytochrome P450s, dioxygenases, and glycosyltransferases that are essential for the formation and modification of the steroidal backbone and the subsequent glycosylation steps. nih.govresearchgate.net While these genes have not been specifically linked to this compound production, they represent the types of genes that would be involved.

The following table lists some of the genes identified in the broader steroidal glycoalkaloid pathway.

| Gene Name | Encoded Enzyme | Function in Pathway | Organism |

| StDWF1 | Sterol Δ24-reductase | Cholesterol biosynthesis (precursor formation) | Solanum tuberosum |

| GAME genes | Various (P450s, Dioxygenases, UGTs) | Aglycone formation and glycosylation | Solanum species |

| DPS | Dioxygenase | Conversion of spirosolane (B1244043) to solanidane (B3343774) backbone | Solanum tuberosum |

The biosynthesis of steroidal glycoalkaloids is regulated at the transcriptional level, often in response to developmental and environmental signals such as wounding and light exposure. slu.se Microarray studies in potato have shown that at least six genes related to sterol and SGA biosynthesis are up-regulated during these stress conditions, leading to increased glycoalkaloid content. slu.se

The expression of biosynthetic genes can be influenced by transcription factors. In Solanum khasianum, the introduction of a gene for an anti-solamargine single-chain antibody fragment (scFv) led to an increase in the concentration of solasodine glycosides, suggesting a complex feedback regulation or stabilization of the final products that may influence the biosynthetic pathway. longdom.org This indicates that both transcriptional activation of biosynthetic genes and post-transcriptional mechanisms can play a role in determining the final concentration of these compounds.

Strategies for Enhanced this compound Production through Metabolic Engineering

Metabolic engineering offers a powerful toolkit to overcome the low yields of this compound from natural plant sources. By modifying the plant's genetic and regulatory networks, it is possible to channel metabolic flux towards the synthesis of this target compound. nih.gov

Genetic Transformation and Overexpression of Biosynthetic Genes

A primary strategy in metabolic engineering is the overexpression of key enzymes in the biosynthetic pathway. The biosynthesis of steroidal glycoalkaloids (SGAs) like this compound originates from the isoprenoid pathway, leading to the precursor cholesterol. nih.govkobe-u.ac.jp A series of cytochrome P450 monooxygenases, aminotransferases, and glycosyltransferases then convert cholesterol into the final complex glycoalkaloid. nih.govnih.gov

Researchers have identified several key genes, often clustered on chromosomes, that are involved in SGA biosynthesis. nih.gov Overexpression of these genes in transgenic plants has been shown to increase the accumulation of SGAs. For example, the overexpression of genes encoding enzymes like HMG-CoA reductase or squalene (B77637) synthase, which are early in the pathway, can increase the pool of precursors available for SGA synthesis. slu.setandfonline.com Similarly, targeting late-pathway genes, such as specific glycosyltransferases (GAMEs), can enhance the conversion of the aglycone (solasodine, in the case of this compound) to its glycosylated form. nih.gov The overexpression of regulatory genes, such as transcription factors that control the expression of the entire pathway, is another promising approach. nih.gov

Table 2: Key Biosynthetic Genes in the Steroidal Glycoalkaloid Pathway

| Gene Abbreviation | Enzyme Function | Potential Effect of Overexpression |

|---|---|---|

| HMGR | 3-hydroxy-3-methylglutaryl-CoA reductase | Increased precursor supply (isoprenoids) |

| SQS | Squalene synthase | Increased precursor supply (squalene) |

| CAS | Cycloartenol synthase | Increased precursor supply (cycloartenol) |

Application of Plant Cell Culture and Hairy Root Systems

Plant cell and organ cultures, particularly hairy root cultures, provide a controlled and sustainable platform for producing secondary metabolites, independent of environmental and geographical constraints. nih.gov Hairy root systems, induced by transformation with Agrobacterium rhizogenes, are known for their genetic stability, rapid growth, and high productivity of root-derived compounds. nih.govresearchgate.net

Studies on various Solanum species have demonstrated the successful production of solasodine, the aglycone of this compound, in hairy root cultures. cabidigitallibrary.orgsemanticscholar.org These systems have been shown to produce significantly higher amounts of the target compound compared to non-transformed roots or callus cultures. nih.govresearchgate.net The productivity of hairy root cultures can be further enhanced through various strategies, including optimizing culture conditions (e.g., medium composition, light, and temperature) and applying elicitors like methyl jasmonate, which stimulate the plant's defense responses and secondary metabolite production. nih.govresearchgate.net This in vitro approach offers a continuous and scalable source for this compound production. cabidigitallibrary.org

Synthetic Biology Approaches for Heterologous this compound Biosynthesis

Synthetic biology aims to design and construct new biological parts, devices, and systems, or to redesign existing, natural biological systems for useful purposes. escholarship.orgresearchgate.net A key application in the context of this compound is heterologous production, which involves transferring the entire biosynthetic pathway into a more tractable host organism, such as yeast (Saccharomyces cerevisiae) or bacteria (Escherichia coli). nih.gov

This approach offers several advantages, including rapid growth of the host, easier genetic manipulation, and fermentation-based production that can be scaled up for industrial purposes. escholarship.org However, reconstituting complex, multi-step plant biosynthetic pathways in a microbial host is challenging. researchgate.netnih.gov It requires the identification and functional expression of all necessary plant enzymes, which often need to be localized to specific cellular compartments (like the endoplasmic reticulum) and may require specific co-factors. researchgate.net

Recent advancements in synthetic biology, such as gene assembly techniques, precise control over gene expression, and engineering of host metabolism to increase precursor supply, are paving the way for the successful heterologous production of complex phytochemicals. escholarship.orgnih.govrsc.org While the complete heterologous production of this compound has not yet been reported, the successful engineering of segments of steroidal alkaloid pathways in hosts like Nicotiana benthamiana demonstrates the feasibility of this approach for producing high-value compounds from the Solanum genus. researchgate.net

Chemical Synthesis and Derivatization Studies of Khasianine and Analogues

Total Synthesis Approaches to the Khasianine Steroidal Aglycone

The aglycone of this compound is solasodine (B1681914), a spiroketal steroid. ontosight.ai Total synthesis of steroidal aglycones like solasodine presents significant challenges due to the polycyclic structure and multiple stereocenters. While specific detailed total synthesis routes for solasodine directly aimed at this compound synthesis were not extensively detailed in the search results, general approaches to steroid synthesis involve constructing the characteristic four-ring system (A, B, C, and D) and establishing the correct stereochemistry at various positions. uni-koeln.de Strategies often employ a sequence of cyclization reactions, functional group transformations, and stereoselective steps to build the complex steroidal scaffold.

Glycosylation Strategies for Assembling the Carbohydrate Moiety of this compound

This compound features a disaccharide unit consisting of rhamnose and glucose linked to the C-3 hydroxyl group of the solasodine aglycone. ontosight.ai The glycosidic linkage is typically beta-configured at the anomeric center of the glucose unit attached to the aglycone. mdpi.com Assembling such oligosaccharide moieties requires controlled glycosylation reactions that ensure the correct monosaccharide sequence, linkage positions, and anomeric stereochemistry. Common glycosylation strategies involve activating a sugar donor (e.g., glycosyl halides, trichloroacetimidates, or thioglycosides) and coupling it with a sugar acceptor (which could be the aglycone or a protected monosaccharide). researchgate.net The stereoselectivity of the glycosidic bond formation (alpha or beta) is a critical aspect influenced by the nature of the glycosyl donor, the catalyst used, and the reaction conditions. researchgate.net For this compound, the disaccharide is 4-O-(6-deoxy-alpha-L-mannopyranosyl)-beta-D-glucopyranoside, indicating a beta-glycosidic bond between glucose and the aglycone, and an alpha-glycosidic bond between rhamnose (6-deoxy-L-mannopyranose) and the C-4 hydroxyl of glucose. ontosight.ai

Semi-Synthetic Derivatization of this compound from Natural Precursors

Semi-synthesis involves using naturally occurring compounds as starting materials for chemical modifications. wikipedia.org This approach is particularly useful for complex natural products like this compound, where total synthesis can be challenging and costly. wikipedia.org this compound is found in various Solanum species, alongside other steroidal glycoalkaloids like solamargine (B1681910) and solasonine (B1682107), which share the same solasodine aglycone but differ in their carbohydrate moieties. researchgate.netresearchgate.net Semi-synthetic routes to this compound or its analogues could potentially start from isolated solasodine or other readily available solasodine glycosides. researchgate.net Chemical transformations could then be employed to attach or modify the sugar residues or to alter the aglycone structure. For instance, hydrolysis of other solasodine glycosides could yield solasodine, which could then be selectively glycosylated to form this compound or its analogues. researchgate.net

Design and Synthesis of this compound Analogues with Modified Glycone or Aglycone Structures

The structural diversity of steroidal glycoalkaloids arises from variations in both the aglycone and the carbohydrate chain. nih.gov Designing and synthesizing this compound analogues involves modifying either the solasodine aglycone or the rhamnosyl-glucose disaccharide. Modifications to the aglycone could include alterations to the steroid ring system, introduction of new functional groups, or changes in the stereochemistry. nih.gov Modifications to the glycone could involve changing the type or sequence of monosaccharides, altering the glycosidic linkages, or introducing substituents on the sugar rings. nih.gov These modifications are undertaken to explore structure-activity relationships and potentially enhance desired biological properties or reduce toxicity. Studies on solasodine analogues with modified F rings or substituents at C-3 have been reported, indicating the feasibility of aglycone modifications. nih.govnih.gov Similarly, studies comparing this compound with solamargine (which has an additional rhamnose unit) highlight the significant impact of the sugar moiety on biological activity, suggesting that glycone modifications are a key strategy for analogue synthesis. nih.gov

Stereoselective and Regioselective Chemical Transformations of this compound

Given the multiple reactive sites and stereocenters in this compound, chemical transformations require high degrees of stereoselectivity and regioselectivity. Stereoselective reactions aim to form a specific stereoisomer when multiple are possible, which is crucial for maintaining or altering the biological activity of chiral molecules like this compound. ethernet.edu.etbiocrick.com Regioselective reactions target a specific functional group or position within the molecule, which is essential when multiple similar functional groups are present (e.g., hydroxyl groups on the sugar moiety). Achieving regioselectivity often involves the use of protecting groups to selectively mask certain functionalities while reactions are carried out at others. openaccessjournals.com For instance, regioselective ring closure reactions have been explored in related synthetic efforts. chemistry-chemists.com Stereoselective chlorination reactions using reagents like triphosgene (B27547) have also been reported in steroid chemistry, which could potentially be relevant for modifying the solasodine core. biocrick.com

Advanced Reaction Methodologies for this compound Modification

Advanced reaction methodologies are continuously being developed and applied to the synthesis and modification of complex natural products. These methodologies can offer improved efficiency, selectivity, and sustainability compared to traditional methods. Examples of relevant advanced techniques could include:

Catalysis: The use of various catalysts (e.g., metal catalysts, organocatalysts, biocatalysts) to promote specific transformations under milder conditions and with enhanced selectivity. openaccessjournals.com

Flow Chemistry: Performing reactions in continuous flow reactors, which can improve reaction control, safety, and scalability.

Mechanochemistry: Utilizing mechanical energy to drive chemical reactions, potentially reducing or eliminating the need for solvents.

Click Chemistry: Employing highly efficient and selective reactions for joining molecular building blocks, which could be useful for conjugating this compound or its analogues to other molecules.

Late-Stage Functionalization: Introducing functional groups at a late stage of the synthesis, simplifying synthetic routes.

While specific applications of all these advanced methodologies to this compound were not detailed in the search results, the general principles are applicable to complex organic molecules. Research on glycosylation strategies, for example, often involves the development and application of new catalytic systems to control stereoselectivity. researchgate.net

Molecular Mechanisms of Action and Specific Biological Targets of Khasianine

Mechanisms of Anti-Proliferative Activity

Khasianine exerts its anti-proliferative effects through a multi-targeted approach, influencing various cellular pathways and processes critical for cancer cell growth and survival.

Modulation of Sugar-Sensitive Lactosyl-Sepharose Binding Proteins (LSBPs)

This compound has been shown to modulate the expression of sugar-sensitive lactosyl-sepharose binding proteins (LSBPs), which are involved in cancer progression. acs.org In a study involving pancreatic ductal adenocarcinoma (PDAC) cells (Suit2-007), this compound demonstrated a significant ability to downregulate these proteins. acs.org LSBPs are isolated from cells using competitive affinity chromatography, yielding fractions sensitive to galactose, glucose, rhamnose, and lactose. acs.org

Treatment with this compound led to a pronounced downregulation of lactose-sensitive LSBPs by as much as 126% at the protein level and 55.3% at the mRNA level in Suit2-007 cells. acs.org Rhamnose-sensitive LSBPs, which have a significant overlap with lactose-sensitive ones, were also considerably downregulated. acs.orgresearchgate.net This is particularly noteworthy as rhamnose-sensitive LSBPs were found to be the most upregulated LSBPs in both patient-derived pancreatic cancer data (23%) and a corresponding rat model (11.5%). acs.orgresearchgate.net The biological activity of this compound is partly attributed to the rhamnose in its structure. acs.org

Table 1: Effect of this compound on Sugar-Sensitive LSBPs in Suit2-007 Cells

| Sugar Sensitivity | Number of Identified LSBPs | mRNA Downregulation | Protein Downregulation |

|---|---|---|---|

| Lactose | 432 | 239 (55.3%) | 315 (72.9%) |

| Rhamnose | 262 | 49 (18.7%) | 149 (56.9%) |

| Galactose | 699 | 126 (18.0%) | 142 (20.3%) |

| Glucose | 497 | 84 (16.9%) | 85 (17.1%) |

Data sourced from a study on pancreatic cancer cells.

Impact on RhoA Signaling Pathway and Associated Cellular Processes

One of the key signaling pathways affected by this compound's modulation of LSBPs is the Ras homolog family member A (RhoA) pathway. acs.org Ingenuity Pathway Analysis (IPA) identified the RhoA pathway as one of the most activated signaling cascades involving rhamnose-sensitive LSBPs in patient data. acs.orgnih.gov this compound treatment resulted in the downregulation of the RhoA pathway in pancreatic cancer cells. acs.org

The RhoA pathway is a critical regulator of processes linked to metastasis, including cell movement, cell signaling, proliferation, and cell cycle regulation. acs.org The downregulation of this pathway by this compound suggests a mechanism for its anti-metastatic potential. acs.org The pathway, which cycles between an active GTP-bound state and an inactive GDP-bound state, influences downstream effectors that control cytokinesis and cytoskeleton organization. acs.org this compound's intervention leads to the downregulation of genes within this pathway, thereby impeding these metastatic functions. acs.org

Induction of Apoptosis via Intrinsic and Extrinsic Pathways

This compound is implicated in the induction of apoptosis, or programmed cell death, through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. acs.orgtandfonline.com The carbohydrate moieties of steroidal alkaloids like this compound are believed to play a role in regulating the gene expression related to apoptosis. tandfonline.comcolab.ws

In some cancer cell lines, related solasodine (B1681914) glycosides have been shown to induce apoptosis by increasing the Bax/Bcl-2 ratio and activating caspase-3. acs.org Other related compounds, such as solamargine (B1681910), induce apoptosis by upregulating tumor necrosis factor receptors (TNFR) and Fas, which are key components of the extrinsic pathway. acs.org They also modulate the intrinsic pathway by upregulating cytochrome c and Bax. acs.org While the cytotoxicity of this compound was found to be less potent than that of solamargine in human hepatoma cells, the role of its carbohydrate moiety in regulating TNFR I and II expression is recognized, suggesting an influence on the extrinsic apoptotic pathway. colab.wsmedcraveonline.com

Effects on Cell Cycle Progression and Related Regulatory Proteins

This compound has been observed to influence cell cycle progression, a fundamental process for cell proliferation. acs.orgmedcraveonline.com Studies on various cancer cell lines have demonstrated that this compound can induce cell cycle arrest. medcraveonline.comgriffith.edu.au For instance, in MCF-7 breast cancer cells, this compound exhibited weak cytotoxic activity and was evaluated for its ability to arrest the cell cycle. griffith.edu.au

The modulation of rhamnose-sensitive LSBPs by this compound is linked to the regulation of the cell cycle, as these proteins are involved in biological functions that include cell cycle control. acs.org Specifically, 21.5% of the biological functions associated with these proteins are related to cell cycle regulation. acs.org While detailed mechanisms involving specific regulatory proteins like cyclins and cyclin-dependent kinases (CDKs) for this compound are still under full investigation, related glycoalkaloids are known to induce cell cycle arrest at different phases, such as the S or G2/M phase, by affecting these key regulatory molecules. mdpi.com

Ligand-Endogenous Endocytic Lectin (EEL) Interactions and Internalization Pathways

The mechanism of action for steroidal glycoalkaloids like this compound involves their binding to endogenous endocytic lectins (EELs) on the cell surface. acs.orggoogle.com This interaction facilitates the internalization of the glycoalkaloid into the cancer cell. google.com Once inside the cell, the compound can exert its anti-proliferative effects, including the induction of apoptosis. acs.orggoogle.com

The specificity of this binding is crucial. The carbohydrate moieties of the glycoalkaloids specifically bind to these lectin receptors on cancer cells, leading to their uptake and subsequent cell death. google.com This targeted delivery mechanism enhances the efficacy of the compound against cancer cells while potentially minimizing effects on normal cells.

Elucidation of Anti-Inflammatory Mechanisms

This compound possesses potent anti-inflammatory properties, which have been elucidated primarily through its action on the TNF-α/NF-κB signaling axis. nih.govresearchgate.net This pathway is a central regulator of inflammation.

In studies using human keratinocytes and mouse models of psoriasis-like skin inflammation, this compound demonstrated a significant reduction in inflammation. nih.gov It was found to inhibit the activation of nuclear factor kappa B (NF-κB), a key transcription factor that controls the expression of pro-inflammatory genes. nih.govresearchgate.net

The mechanism involves this compound preventing the nuclear translocation of the NF-κB p65 subunit. nih.govresearchgate.net Specifically, this compound treatment leads to the eviction of NF-κB p65 from the promoter regions of pro-inflammatory cytokines like Interleukin-17A (IL-17A) and Interleukin-33 (IL-33). nih.govresearchgate.net By inhibiting the binding of NF-κB to these gene promoters, this compound effectively suppresses their transcription and subsequent protein expression. nih.govresearchgate.net This leads to a reduction in the infiltration of immune cells, such as CD4+ T helper cells and macrophages, into the inflamed tissue, thereby alleviating the inflammatory response. nih.gov

Repression of TNF-α/NF-κB Axis Transactivation

This compound, a bioactive steroidal alkaloid, demonstrates significant anti-inflammatory effects by targeting the Tumor Necrosis Factor-alpha (TNF-α)/Nuclear Factor-kappa B (NF-κB) signaling pathway. researchgate.netnih.gov This axis is a cornerstone in the regulation of immune and inflammatory responses. mdpi.com The activation of this pathway leads to the transcription of numerous pro-inflammatory genes. ijbs.comnih.gov

Research has shown that this compound effectively inhibits the transactivation of the NF-κB p65 subunit induced by TNF-α. researchgate.netnih.gov In studies using human keratinocytes, this compound was found to prevent the nuclear translocation of NF-κB p65. researchgate.netnih.gov It achieves this by evicting the binding of NF-κB p65 from the promoter regions of target genes such as IL-17A and IL-33. researchgate.net By blocking the nuclear entry and DNA binding of NF-κB p65, this compound effectively represses the transcriptional activation of this key inflammatory pathway. researchgate.netnih.gov This mechanism has been observed in models of psoriasis-like skin inflammation, where this compound treatment led to reduced TNF-α levels in lesions and suppressed the activation of NF-κB p65. researchgate.netnih.gov

The NF-κB signaling cascade is initiated by TNF-α binding to its receptor, which triggers a series of intracellular events culminating in the release of NF-κB from its inhibitor, IκBα, allowing it to move into the nucleus. ijbs.com this compound's ability to interfere with this process underscores its potential as a potent anti-inflammatory agent. nih.gov

Downregulation of Pro-Inflammatory Cytokine Expression (e.g., IL-17A, IL-33)

A direct consequence of this compound's inhibition of the TNF-α/NF-κB axis is the significant downregulation of pro-inflammatory cytokine expression. researchgate.net Notably, this compound has been shown to suppress the expression of Interleukin-17A (IL-17A) and Interleukin-33 (IL-33). researchgate.netnih.gov Both of these cytokines are pivotal in the pathogenesis of various inflammatory diseases, including psoriasis. mdpi.comresearchgate.net

In vivo studies using a mouse model of psoriasis-like skin inflammation demonstrated that treatment with this compound led to a marked reduction in the expression of IL-17A and IL-33 in epidermal keratinocytes. nih.gov Further in vitro experiments on human keratinocytes confirmed that this compound inhibits the TNF-α-induced expression of both IL-17A and IL-33. researchgate.net This suppression is a direct result of preventing NF-κB p65 from binding to the promoter regions of the IL-17A and IL-33 genes. researchgate.net IL-17A is a key cytokine that drives inflammation and keratinocyte hyperproliferation, while IL-33 can amplify inflammatory responses. nih.govfrontiersin.org

| Cytokine | Effect of this compound | Underlying Mechanism | Reference |

|---|---|---|---|

| IL-17A | Downregulation | Inhibition of NF-κB p65 binding to the IL-17A promoter | researchgate.netnih.gov |

| IL-33 | Downregulation | Inhibition of NF-κB p65 binding to the IL-33 promoter | researchgate.netnih.gov |

Modulation of Immune Cell Infiltration and Inflammatory Mediators

This compound also exerts its anti-inflammatory effects by modulating the infiltration of immune cells into inflamed tissues. nih.gov In a mouse model of psoriasis, topical application of this compound significantly reduced the infiltration of CD4+ T helper cells and macrophages into the psoriatic lesions. nih.gov This reduction in immune cell trafficking is a critical component of resolving inflammation, as these cells perpetuate the inflammatory response by releasing more cytokines and other inflammatory mediators. plos.orgfrontiersin.org

The reduced infiltration of immune cells is likely a downstream effect of the suppressed production of chemokines and adhesion molecules, whose expression is also under the control of the NF-κB pathway. mdpi.com By inhibiting this central signaling hub, this compound can broadly dampen the inflammatory environment. The modulation of these cellular and molecular components highlights this compound's comprehensive anti-inflammatory profile. nih.gov

Enzyme Inhibition and Protein Interaction Studies

Allosteric and Orthosteric Inhibition of Key Enzymes (e.g., α-Glucosidases, hGAA)

This compound has been investigated for its potential to inhibit key enzymes involved in metabolic processes. One such class of enzymes is the α-glucosidases, which are involved in the breakdown of carbohydrates. oamjms.eu Inhibition of these enzymes is a therapeutic strategy for managing postprandial hyperglycemia. oamjms.euresearchgate.net While specific studies detailing this compound's inhibition kinetics on α-glucosidases are emerging, related steroidal alkaloids have shown inhibitory activity.

Research has also explored the interaction of compounds with human lysosomal acid α-glucosidase (hGAA), the enzyme deficient in Pompe disease. mdpi.combiorxiv.org Pharmacological chaperones that bind to this enzyme can enhance its stability and activity. nih.gov Some small molecule inhibitors bind to the active site (orthosteric inhibition), while others bind to a different site (allosteric inhibition) to modulate enzyme function. nih.gov The precise mode of this compound's interaction with hGAA, whether allosteric or orthosteric, is an area for further investigation.

Molecular Interactions with Viral Proteins (e.g., RVFV L Protein)

Beyond its anti-inflammatory properties, this compound has been identified as a potential antiviral agent through computational studies. nih.govdntb.gov.ua Molecular docking simulations have explored its interaction with the L protein of the Rift Valley Fever Virus (RVFV). nih.govdntb.gov.ua The RVFV L protein is an RNA-dependent RNA polymerase (RdRp), which is essential for viral replication and transcription, making it an attractive drug target. nih.govfrontiersin.org

These in silico studies revealed that this compound exhibits a high binding affinity for the RVFV L protein's binding pocket, with a reported binding energy of -9.1 kcal/mol. nih.govmdpi.com The interaction analysis suggests that this compound forms stable connections within the binding site of the L protein. nih.gov This binding is predicted to interfere with the polymerase function, thereby inhibiting viral replication. nih.govjppres.com While these computational findings are promising, they require experimental validation through virological assays to confirm the antiviral efficacy of this compound. nih.govdntb.gov.ua

Identification and Validation of Other Specific Protein Targets

Identifying the full spectrum of protein targets for a bioactive compound like this compound is essential for understanding its mechanisms of action and potential therapeutic applications. rsc.orgnih.gov Several advanced techniques are available for this purpose. These methods can be broadly categorized into label-free and labeled approaches. nih.gov

Label-free methods, such as the cellular thermal shift assay (CETSA) and drug affinity responsive target stability (DARTS), rely on detecting changes in protein stability upon ligand binding. rsc.orgnih.gov Labeled approaches often involve attaching a tag (like biotin) to the small molecule to facilitate the "pull-down" and identification of its binding partners, a technique known as affinity chromatography. frontiersin.orgcreative-biolabs.com

Computational methods, including reverse docking and bioinformatics-based connectivity mapping, can also predict potential protein targets by screening large databases. rsc.orgcreative-biolabs.com These in silico predictions must then be validated through experimental methods. rjmseer.com For this compound, while the TNF-α/NF-κB pathway and viral proteins have been identified as key targets, a comprehensive, unbiased screen could reveal novel protein interactions and shed further light on its diverse biological activities. researchgate.netnih.gov

Cellular and Molecular Basis of Organoprotective Effects

The organoprotective properties of this compound, a steroidal alkaloid, are rooted in its influence on various cellular and molecular pathways. These mechanisms are particularly evident in its ability to shield the liver from chemically induced damage. The following sections delve into the specific molecular interactions and pathways through which this compound exerts its hepatoprotective effects.

Mechanisms of this compound in Ameliorating Chemically Induced Liver Injury

Chemically induced liver injury, often modeled in research by substances like carbon tetrachloride (CCl4), is a complex process involving oxidative stress, inflammation, and eventual cell death, which can progress to more severe conditions like fibrosis and cirrhosis. plos.org this compound has demonstrated significant protective action against liver damage induced by CCl4. molnova.com The mechanisms underlying this protection are multifactorial, targeting the core drivers of the injury cascade.

One of the primary mechanisms of hepatotoxicity from chemicals like CCl4 is the generation of highly reactive free radicals. scielo.br These radicals trigger lipid peroxidation of cellular membranes, leading to loss of membrane integrity and leakage of intracellular enzymes such as alanine (B10760859) aminotransferase (ALT) and aspartate aminotransferase (AST) into the bloodstream, which are key clinical markers of liver damage. ajphs.comnih.gov The protective effects of this compound are attributed to its capacity to counteract these initial insults.

Inflammation is another critical component of chemically induced liver injury. nih.gov Toxic metabolites can activate Kupffer cells, the resident macrophages in the liver, leading to the release of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α). plos.org This inflammatory response further exacerbates hepatocyte injury. Research on this compound has highlighted its potent anti-inflammatory properties. It has been shown to suppress the TNF-α/NF-κB signaling axis. researchgate.netnih.gov By inhibiting the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor for pro-inflammatory genes, this compound can reduce the expression of inflammatory mediators, thereby mitigating the inflammatory damage in the liver. researchgate.netnih.gov

The table below summarizes the key molecular events in chemically induced liver injury and the corresponding protective mechanisms of this compound.

| Pathological Event in Liver Injury | Mediators | Effect of this compound | Molecular Target/Pathway |

| Oxidative Stress | Reactive Oxygen Species (ROS) | Attenuation of oxidative damage | Nrf2 Pathway Activation |

| Inflammation | TNF-α, Pro-inflammatory Cytokines | Reduction of inflammation | Inhibition of NF-κB Signaling |

| Hepatocyte Damage | Lipid Peroxidation, Enzyme Leakage | Protection of hepatocytes | Antioxidant and Anti-inflammatory actions |

| Fibrosis | TGF-β1, Collagen Deposition | Potential reduction of fibrosis | Possible modulation of TGF-β/Smad pathway |

Antioxidant and Anti-fibrotic Pathways Involved in Hepatoprotection

The hepatoprotective effects of this compound are strongly linked to its ability to modulate specific antioxidant and anti-fibrotic pathways.

Antioxidant Pathways:

A central player in the cellular defense against oxidative stress is the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway. nih.govnih.govfrontiersin.org Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). mdpi.com In the presence of oxidative stress, Nrf2 is released from Keap1 and translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes. nih.gov This leads to the upregulation of a battery of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and enzymes involved in glutathione (B108866) (GSH) synthesis and regeneration. mdpi.comfrontiersin.org

There is evidence to suggest that this compound may act as an inducer of the Nrf2 pathway. mdpi.com By activating Nrf2, this compound can enhance the liver's intrinsic antioxidant capacity, enabling it to more effectively neutralize the reactive oxygen species generated by chemical toxins. This leads to a reduction in lipid peroxidation and protects hepatocytes from oxidative damage. The antioxidant properties of steroidal alkaloids found in Solanum species, to which this compound belongs, are well-documented and are considered a key mechanism of their hepatoprotective action. ajphs.comscholarsresearchlibrary.com

Anti-fibrotic Pathways:

Liver fibrosis is the result of a chronic wound-healing response to persistent liver injury, characterized by the excessive accumulation of extracellular matrix (ECM) proteins, primarily collagen. nih.gov A key signaling pathway that drives fibrosis is the Transforming Growth Factor-beta (TGF-β)/Smad pathway. nih.govwjgnet.com Upon liver injury, TGF-β1 is activated and binds to its receptor on hepatic stellate cells (HSCs), the primary collagen-producing cells in the liver. nih.govmdpi.com This binding triggers the phosphorylation and activation of Smad proteins (Smad2 and Smad3), which then form a complex with Smad4 and translocate to the nucleus to induce the transcription of fibrogenic genes, including those for collagen. wjgnet.com

While direct studies on this compound's effect on the TGF-β/Smad pathway in the context of liver fibrosis are limited, the known anti-fibrotic effects of other natural compounds often involve the inhibition of this pathway. frontiersin.org For instance, oral administration of extracts from Solanum nigrum, a source of this compound, has been shown to reduce thioacetamide-induced hepatic fibrosis in mice, potentially through the reduction of TGF-β1 secretion. phcogrev.com The anti-inflammatory effects of this compound, particularly the inhibition of the NF-κB pathway, may also indirectly contribute to its anti-fibrotic potential, as inflammation is a known driver of fibrogenesis.

The table below details the key molecules involved in the antioxidant and anti-fibrotic pathways relevant to this compound's hepatoprotective effects.

| Pathway | Key Molecules | Function in Liver Disease | Potential Effect of this compound |

| Nrf2-ARE Pathway | Nrf2, Keap1, HO-1, NQO1, GSH | Cellular defense against oxidative stress | Activation of Nrf2, leading to increased antioxidant enzyme expression |

| TGF-β/Smad Pathway | TGF-β1, Smad2, Smad3, Smad4 | Promotes collagen production and liver fibrosis | Potential inhibition of the pathway, reducing fibrosis |

| NF-κB Pathway | NF-κB, TNF-α | Mediates pro-inflammatory gene expression | Inhibition of NF-κB activation, reducing inflammation |

Structure Activity Relationship Sar Studies of Khasianine

Influence of Glycone Moiety on Biological Activities

The carbohydrate portion of steroidal glycoalkaloids plays a crucial role in their biological effects. Variations in the sugar units, chain length, branching, and glycosidic linkages can significantly alter activity. griffith.edu.auresearchgate.net

Critical Role of Rhamnose and Glucose Units on Specific Cellular Responses

Research indicates that the presence and specific arrangement of sugar units like rhamnose (Rha) and glucose (Glc) are critical for the biological activity of khasianine. Studies on pancreatic cancer cells have shown that this compound affects the expression of sugar-sensitive proteins. nih.govnih.gov Specifically, the biological activity of this compound has been attributed to the presence of rhamnose within its structure. nih.govacs.org Comparative analysis with other solasodine (B1681914) glycosides suggests that the number of rhamnose units can influence activity. For instance, solamargine (B1681910), which contains two rhamnose units and one glucose unit, exhibits higher activity than this compound, which has one rhamnose and one glucose unit. nih.gov This highlights the importance of the rhamnose moiety in mediating specific cellular responses.

In pancreatic cancer cells, this compound treatment led to the downregulation of Sirtuin, RhoGTPase, and RhoA pathways, with the RhoA pathway being significantly modulated through genes sensitive to rhamnose. nih.gov This suggests a specific interaction or influence of the rhamnose moiety on these signaling cascades.

Effects of Sugar Chain Length and Branching on Target Affinity

The length and branching of the sugar chain in steroidal glycoalkaloids are known to impact their cytotoxic and apoptotic activity. griffith.edu.auresearchgate.net While specific detailed data on the effect of varying chain length and branching of this compound itself on target affinity is limited in the provided context, studies on analogous steroidal glycoalkaloids demonstrate this principle. For example, a new steroidal glycoalkaloid with the same aglycone as this compound but with a longer, branched sugar chain (four sugar units including two rhamnose units and one glucose unit, plus an additional rhamnose linked 1->2) showed higher cytotoxic activity against certain cancer cell lines compared to this compound (two sugar units: Rha and Glc). scispace.comresearchgate.net This suggests that increasing the number of sugar units and potentially the branching pattern can enhance biological potency.

Interactive Table 1: Cytotoxicity of this compound and an Analogue on MCF-7 Cells

| Compound | Glycone Moiety | IC50 (µM) on MCF-7 Cells |

| This compound | O-α-l-rhamnopyranosyl-(1→4glc)-O-3-β-d-glucopyranosyl | 19.89 scispace.com |

| SGA 1 (Analogue with same aglycone) | O-β-D-glucopyranosyl-(1→4)-O-α-L-rhamnopyranosyl-(1→4)-[O-α-L-rhamnopyranosyl-(1→2)]-α-L-rhamnopyranosyl | 2.62 scispace.comresearchgate.net |

This table illustrates that a longer and branched sugar chain in SGA 1, compared to the disaccharide in this compound, correlates with increased cytotoxic activity against MCF-7 cells. scispace.comresearchgate.net

Impact of Glycosidic Linkage Stereochemistry on Bioactivity

The stereochemistry of the glycosidic linkage (alpha or beta) is a critical determinant of the conformation and flexibility of saccharides and glycoconjugates, which in turn influences their interactions with biological targets. nih.govnih.gov this compound has a specific glycosidic linkage structure: O-α-l-rhamnopyranosyl-(1→4glc)-O-3-β-d-glucopyranosyl linked to the solasodine aglycone. ontosight.airesearchgate.net While the provided information specifically on this compound's SAR directly linking glycosidic linkage stereochemistry to bioactivity is limited, the general principle in glycoside chemistry is that the anomeric stereochemistry (alpha or beta) at the glycosidic bond significantly affects the molecule's three-dimensional structure and its ability to bind to or interact with biological macromolecules like proteins. nih.govwikipedia.org Studies on other steroidal glycoalkaloids and glycosides emphasize that the nature of sugar moieties and their linkages to the aglycone are crucial for activity. griffith.edu.auresearchgate.net

Contribution of the Steroidal Aglycone Scaffold to Biological Potency

The aglycone, the non-carbohydrate part of a glycoside, also plays a significant role in the biological activity of steroidal glycoalkaloids. mdpi.comgriffith.edu.au In this compound, the aglycone is solasodine. ontosight.ai Steroidal glycoalkaloids share a tetracyclic 5α-androstane or C27 cholestane (B1235564) skeleton, with variations arising from substitutions and rearrangements. mdpi.com The aglycone provides the core lipophilic structure that can interact with cell membranes and specific protein targets.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and Analogues

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of compounds and their biological activity. dokumen.pub QSAR models aim to predict the activity of new compounds based on their molecular descriptors. dokumen.pub

Recent in silico studies have utilized molecular modeling techniques, including QSAR approaches, to screen and identify potential inhibitors for various targets. This compound has been identified as a compound with high affinity in molecular docking studies targeting the L protein of the Rift Valley fever virus (RVFV). mdpi.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net These studies, while not explicitly detailing the QSAR model parameters for this compound's anti-RVFV activity in the provided text, highlight the application of computational methods in assessing its potential biological interactions based on its structure.

QSAR studies on steroidal glycoalkaloids generally involve the selection and derivation of molecular descriptors that can capture the relevant structural and physicochemical properties influencing their biological activity. dokumen.pub

Development and Validation of Predictive QSAR Models

Interpretation of Structural Features Governing this compound Activity

Studies investigating the biological activities of this compound, particularly its cytotoxic effects, have provided insights into the structural features that may influence its potency. This compound is a steroidal glycoalkaloid consisting of a solasodine aglycone linked to a disaccharide moiety composed of glucose and rhamnose sugar units ontosight.ai. The presence of the rhamnose sugar is considered a significant factor contributing to this compound's biological activity acs.orgnih.gov.

Comparative studies with structurally related steroidal glycoalkaloids, such as alpha-solamargine (B14803558), have been instrumental in understanding the role of specific sugar moieties and their linkages in determining biological activity nih.govfrontiersin.orgscispace.comualberta.ca. Alpha-solamargine, which differs from this compound by possessing an additional rhamnose unit at the 2' position of the glucose, has demonstrated more significant cytotoxic activity against certain cancer cell lines, such as human hepatoma cells, compared to this compound nih.govfrontiersin.org. This comparison suggests that the number and specific position of rhamnose units are crucial for inducing cell death nih.govfrontiersin.orgscispace.comualberta.ca. It has been hypothesized that the presence of the 2'-rhamnose moiety in alpha-solamargine may enhance its biological activity by altering the dihedral angle of the glycosidic bond nih.govfrontiersin.org.

Advanced Analytical and Bioanalytical Methodologies in Khasianine Research

Development and Validation of High-Sensitivity Quantification Methods

The precise measurement of Khasianine levels is essential for pharmacokinetic analysis, metabolic profiling, and toxicological evaluation. Consequently, the development of robust and sensitive quantification methods is a primary objective in this compound research.

Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is the leading technology for quantifying this compound in intricate biological samples. clemson.eduscispace.com This method provides significant advantages in terms of resolution, speed, and sensitivity over traditional HPLC techniques. clemson.edu A validated UPLC-MS/MS method has been successfully developed for the determination of this compound in mouse whole blood, demonstrating its applicability for pharmacokinetic studies. scispace.com

In one such study, blood samples were prepared using a straightforward one-step protein precipitation with acetonitrile (B52724). scispace.comnih.govresearchgate.net The chromatographic separation was performed on a UPLC BEH column with a gradient elution consisting of acetonitrile and water containing 0.1% formic acid. scispace.com Mass spectrometric detection was carried out using an electrospray ionization (ESI) source in positive mode, with quantitative analysis performed in multiple reaction monitoring (MRM) mode. scispace.comnih.govresearchgate.net The specific MRM transition for this compound was m/z 722.4→70.7. scispace.com This method demonstrated excellent performance characteristics, as detailed in the table below. scispace.com

| Parameter | Value |

| Linearity Range | 0.5 - 1000 ng/mL |

| Correlation Coefficient (r) | > 0.995 |

| Lower Limit of Detection (LLOD) | 0.2 ng/mL |

| Lower Limit of Quantitation (LLOQ) | 0.5 ng/mL |

| Inter-day Precision (RSD%) | < 14% |

| Intra-day Precision (RSD%) | < 14% |

| Accuracy | 86.6% - 108.3% |

| Average Recovery | > 67.4% |

| Matrix Effects | 98.0% - 103.7% |

| This table presents the validation parameters of a UPLC-MS/MS method for this compound quantification in mouse blood. scispace.com |

This established assay provides a sensitive, rapid, and selective tool that has been successfully applied to pharmacokinetic investigations of this compound. scispace.com

Chemical derivatization is a powerful strategy to improve the detection characteristics of analytes like steroidal alkaloids in mass spectrometry. nih.govresearchgate.netmdpi.com By chemically modifying the analyte, its ionization efficiency can be significantly increased, leading to higher sensitivity and lower detection limits. nih.gov For steroids, which often have low ionization efficiencies, derivatization can introduce moieties that are easily ionizable or carry a permanent charge, making them more amenable to ESI-MS analysis. nih.govresearchgate.net

Common derivatization approaches for compounds with hydroxyl or amino groups, such as steroidal alkaloids, include silylation and acylation. gcms.cz Silylation, the introduction of a silyl (B83357) group like trimethylsilyl (B98337) (TMS), reduces the polarity of the compound and minimizes hydrogen bonding, which in turn increases volatility and stability for analysis. gcms.cz Another approach involves using reagents that introduce a permanently charged group, which is particularly effective for enhancing ESI-MS signals. clemson.edunih.gov While specific derivatization protocols exclusively for this compound are not extensively detailed, the principles applied to other steroids are highly relevant. For example, reagents like Girard's Reagent P can be used to target carbonyl groups, and dansyl chloride can be used to tag hydroxyl or amine groups, thereby enhancing their detectability. clemson.edu These strategies offer promising avenues for developing even more sensitive assays for this compound in challenging biological samples. mdpi.com

Chromatographic Fingerprinting and Metabolomics Approaches for this compound Profiling

Chromatographic fingerprinting serves as a vital quality control tool, providing a comprehensive chemical profile of complex mixtures like herbal extracts that may contain this compound. nih.govmdpi.com This high-throughput technique, often employing UPLC-MS, captures a detailed "fingerprint" of the sample, allowing for the simultaneous assessment of multiple chemical components. uni-goettingen.demdpi.com This approach is essential for ensuring the consistency and quality of botanical products. nih.govmdpi.com

Metabolomics, the large-scale study of small molecules within a biological system, offers a holistic view of the biochemical perturbations induced by this compound. nih.govhumanmetabolome.com By comparing the metabolic profiles of control versus this compound-treated systems, researchers can identify key metabolic pathways that are affected. uni-goettingen.de Analytical platforms such as UPLC coupled to high-resolution mass spectrometry (HRMS) are central to these non-targeted analyses, providing the necessary sensitivity and resolution to detect a wide array of metabolites. mdpi.comhumanmetabolome.com This "metabolite fingerprinting" can reveal biomarkers and provide deep insights into the compound's mechanism of action. uni-goettingen.de

Isotopic Labeling and Tracing Techniques for Biosynthetic Studies

Elucidating the biosynthetic pathway of this compound is fundamental for understanding its natural production and for potential biotechnological applications. Isotopic labeling is an indispensable technique for this purpose. nih.govbiorxiv.org In these experiments, precursors labeled with stable isotopes (e.g., ¹³C, ²H, ¹⁵N) are supplied to the producing organism, such as a plant or cell culture. nih.govnih.gov The fate of these labeled atoms is then traced as they are incorporated into this compound and its intermediates. biorxiv.org

Mass spectrometry and NMR spectroscopy are used to detect and quantify the level of isotope incorporation, allowing researchers to map the sequence of biochemical reactions. nih.gov This approach has been successfully used to unravel the biosynthetic origins of various complex natural products, including other polyketides and alkaloids. mdpi.com For example, feeding experiments with labeled acetate (B1210297) or amino acids can confirm their roles as building blocks. nih.govmdpi.com While specific isotopic tracing studies on this compound are not prominently published, the established methodologies provide a clear roadmap for future research to uncover its biosynthetic origins. nih.govosti.gov

Advanced Proteomics and Transcriptomics in this compound Response Analysis

To understand the global cellular response to this compound, researchers employ advanced "omics" technologies like proteomics and transcriptomics. nih.govnih.govfrontiersin.org These approaches provide a comprehensive snapshot of the changes in protein and gene expression levels, respectively, revealing the molecular networks and signaling pathways that this compound modulates. frontiersin.orgmdpi.com